molecular formula C19H16Cl2N2O3S B308059 5-(5-Chloro-2,3-dimethoxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one

5-(5-Chloro-2,3-dimethoxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one

Cat. No. B308059
M. Wt: 423.3 g/mol
InChI Key: DFVKEVXXGNNGOV-KCBCAQTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-Chloro-2,3-dimethoxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one, also known as CDMT, is a synthetic compound with potential therapeutic applications. CDMT belongs to the thiazolidinone family of compounds and has been studied for its various biological effects.

Mechanism of Action

The mechanism of action of 5-(5-Chloro-2,3-dimethoxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one involves the inhibition of various enzymes and proteins. It has been reported to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. 5-(5-Chloro-2,3-dimethoxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one also inhibits the activity of protein kinase C, which is involved in various cellular signaling pathways.
Biochemical and Physiological Effects:
5-(5-Chloro-2,3-dimethoxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of fungal and bacterial cells. 5-(5-Chloro-2,3-dimethoxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one has also been reported to exhibit neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

5-(5-Chloro-2,3-dimethoxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has also been reported to exhibit potent biological activity, which makes it a useful tool for studying various biological processes. However, 5-(5-Chloro-2,3-dimethoxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one has some limitations for lab experiments. It may exhibit toxicity at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 5-(5-Chloro-2,3-dimethoxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one. One potential area of research is the development of 5-(5-Chloro-2,3-dimethoxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one-based drugs for the treatment of cancer, fungal infections, and bacterial infections. Another potential area of research is the study of 5-(5-Chloro-2,3-dimethoxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one in the treatment of neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of 5-(5-Chloro-2,3-dimethoxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one and its potential therapeutic applications.

Synthesis Methods

The synthesis of 5-(5-Chloro-2,3-dimethoxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one involves the reaction of 5-chloro-2,3-dimethoxybenzaldehyde and 4-chlorophenylhydrazine with thiosemicarbazide in the presence of acetic acid. The reaction mixture is then refluxed to obtain the final product.

Scientific Research Applications

5-(5-Chloro-2,3-dimethoxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one has been studied for its potential therapeutic applications in various scientific research studies. It has been reported to exhibit anticancer, antifungal, antibacterial, and antiviral activities. 5-(5-Chloro-2,3-dimethoxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and diabetes.

properties

Product Name

5-(5-Chloro-2,3-dimethoxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one

Molecular Formula

C19H16Cl2N2O3S

Molecular Weight

423.3 g/mol

IUPAC Name

(5Z)-5-[(5-chloro-2,3-dimethoxyphenyl)methylidene]-2-(4-chlorophenyl)imino-3-methyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H16Cl2N2O3S/c1-23-18(24)16(27-19(23)22-14-6-4-12(20)5-7-14)9-11-8-13(21)10-15(25-2)17(11)26-3/h4-10H,1-3H3/b16-9-,22-19?

InChI Key

DFVKEVXXGNNGOV-KCBCAQTCSA-N

Isomeric SMILES

CN1C(=O)/C(=C/C2=C(C(=CC(=C2)Cl)OC)OC)/SC1=NC3=CC=C(C=C3)Cl

SMILES

CN1C(=O)C(=CC2=CC(=CC(=C2OC)OC)Cl)SC1=NC3=CC=C(C=C3)Cl

Canonical SMILES

CN1C(=O)C(=CC2=C(C(=CC(=C2)Cl)OC)OC)SC1=NC3=CC=C(C=C3)Cl

Origin of Product

United States

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